
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one is a chemical compound that features a hydroxyphenyl group and a morpholine ring connected by a butanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and a suitable butanone derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-hydroxybenzaldehyde derivatives.
Reduction: Products may include 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butanol.
Substitution: Products depend on the substituent introduced, such as alkyl or acyl derivatives.
科学的研究の応用
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the morpholine ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-(morpholin-4-yl)ethanone
- 1-(4-Hydroxyphenyl)-3-(morpholin-4-yl)propan-1-one
- 1-(4-Hydroxyphenyl)-5-(morpholin-4-yl)pentan-1-one
Uniqueness
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
61025-34-1 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-4-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C14H19NO3/c16-13-5-3-12(4-6-13)14(17)2-1-7-15-8-10-18-11-9-15/h3-6,16H,1-2,7-11H2 |
InChIキー |
TZTDOVCVDREBLD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCC(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)

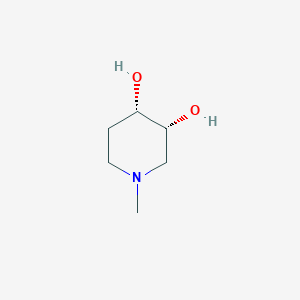
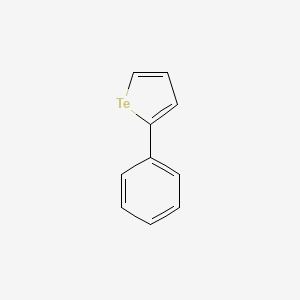

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
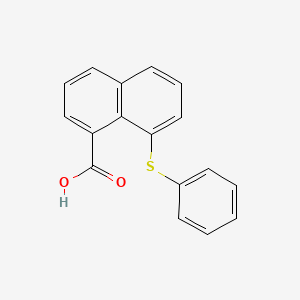

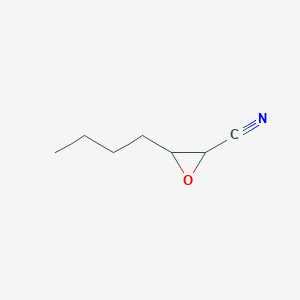
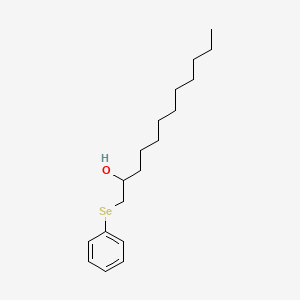
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
